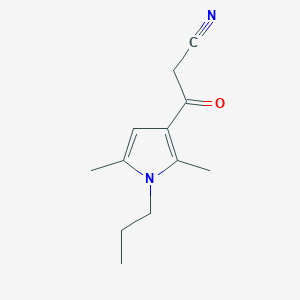
N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine” is a complex organic compound. It contains a cyclopropylmethyl group, which is a structure derived from cyclopropane . The compound also includes a 1,3,4-thiadiazol-2-amine moiety, which is a type of heterocyclic compound containing nitrogen and sulfur atoms.
Molecular Structure Analysis
The molecular structure of “this compound” would likely be complex due to the presence of multiple functional groups. The cyclopropylmethyl group is a three-membered ring structure, which can introduce strain into the molecule . The 1,3,4-thiadiazol-2-amine moiety is a five-membered ring containing three nitrogen atoms and one sulfur atom, which can participate in various types of chemical bonding and interactions.
Chemical Reactions Analysis
The chemical reactivity of “this compound” would likely be influenced by the presence of the cyclopropylmethyl and 1,3,4-thiadiazol-2-amine groups. For instance, cyclopropylmethyl groups can undergo ring-opening reactions, leading to the formation of new carbon-carbon bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the cyclopropylmethyl group could influence its hydrophobicity, while the 1,3,4-thiadiazol-2-amine moiety could contribute to its ability to form hydrogen bonds .
Applications De Recherche Scientifique
Neuroprotective and Antiproliferative Properties
Novel derivatives of 1,3,4-thiadiazoles have been synthesized to study their neuroprotective and antiproliferative properties. Despite not being effective as inhibitors of calcium ions uptake, certain compounds demonstrated good selectivity towards cancer cells, suggesting a potential for further exploration of their antitumor properties (Proshin et al., 2019).
Tuberculostatic Activity
The synthesis and reaction of pyrazinyl-substituted derivatives of hydrazinocarbodithioic acid, leading to 1,3,4-thiadiazole derivatives, were explored for their in vitro tuberculostatic activity. This indicates the potential of such compounds in the treatment of tuberculosis (Foks et al., 2004).
Insights from Crystallographic and QTAIM Analysis
Research into N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines provided insights into noncovalent interactions through crystallographic and QTAIM analysis, highlighting the significance of these compounds in structural chemistry and potentially influencing their pharmacological activity (El-Emam et al., 2020).
Antimicrobial Properties
Several studies have focused on the antimicrobial properties of 1,3,4-thiadiazole derivatives, emphasizing their potential as promising agents against various pathogenic microorganisms. This includes the development of compounds with significant antimicrobial activity, which could serve as lead compounds for new drug synthesis (Serban et al., 2018).
Anti-inflammatory and Analgesic Evaluation
The synthesis of bis-heterocyclic derivatives incorporating thiadiazole moieties was evaluated for their antimicrobial, anti-inflammatory, analgesic, and ulcerogenic properties. Some compounds demonstrated potent activities, suggesting their utility in designing new therapeutic agents (Kumar & Panwar, 2015).
Mécanisme D'action
Pharmacokinetics
These properties greatly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Safety and Hazards
The safety and hazards associated with “N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine” would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it. For example, cyclopropylmethyl bromide, a related compound, is considered hazardous and can cause skin and eye irritation .
Orientations Futures
The future directions for research on “N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S/c1-2-5(1)3-7-6-9-8-4-10-6/h4-5H,1-3H2,(H,7,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEKEDFHQHXLKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2979025.png)


![1-(2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2979030.png)

![6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hydrochloride](/img/structure/B2979033.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide](/img/structure/B2979034.png)
![4-fluoro-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide](/img/structure/B2979036.png)
![N-benzyl-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2979037.png)
![{8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B2979040.png)
![(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2979042.png)

![N-(3,4-dimethoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2979045.png)

